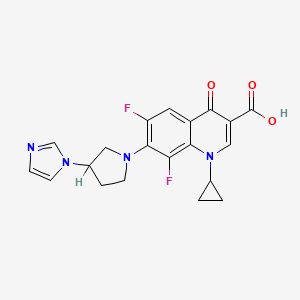
3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-シクロプロピル-6,8-ジフルオロ-1,4-ジヒドロ-7-(3-(1H-イミダゾール-1-イル)-1-ピロリジニル)-4-オキソ-3-キノリンカルボン酸は、キノロン系抗生物質に属する複雑な有機化合物です。この化合物は、幅広い抗菌活性を持ち、様々な細菌感染症の治療に使用されています。キノリンコア、シクロプロピル基、イミダゾール環を含むその独特の構造は、強力な抗菌特性に貢献しています。
2. 製法
合成経路と反応条件
1-シクロプロピル-6,8-ジフルオロ-1,4-ジヒドロ-7-(3-(1H-イミダゾール-1-イル)-1-ピロリジニル)-4-オキソ-3-キノリンカルボン酸の合成には、複数のステップが含まれます。
キノリンコアの形成: キノリンコアは通常、スクラウプ合成によって合成されます。この合成は、アニリンとグリセロールを硫酸中で、ニトロベンゼンなどの酸化剤の存在下で縮合させる反応です。
シクロプロピル基の導入: シクロプロピル基は、通常ジアゾ化合物と遷移金属触媒を用いたシクロプロパン化反応によって導入されます。
イミダゾール環の結合: イミダゾール環は、求核置換反応によって結合します。この反応では、イミダゾール基がキノリンコア上の脱離基を置換します。
最終的な環化と酸化: 最終的なステップでは、通常過マンガン酸カリウムなどの酸化剤を用いて、環化と酸化を行い、4-オキソ基を形成します。
工業的製造方法
この化合物の工業的製造は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、クロマトグラフィーや結晶化などの高度な精製技術の利用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo- involves multiple steps:
Formation of the Quinoline Core: The quinoline core is typically synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Imidazole Ring: The imidazole ring is attached through a nucleophilic substitution reaction, where the imidazole group displaces a leaving group on the quinoline core.
Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the 4-oxo group, typically using oxidizing agents such as potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
酸化: この化合物は、特に4-オキソ基で酸化反応を起こし、様々な酸化誘導体を形成します。
還元: 還元反応はキノリンコアで起こり、ジヒドロキノリン誘導体を形成します。
置換: この化合物は、特に脱離基が存在する位置で求核置換反応を起こします。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、接触水素化。
置換: イミダゾール、ピロリジン、その他のアミンなどの求核剤。
主な生成物
酸化誘導体: 様々なキノリンN-オキシド。
還元誘導体: ジヒドロキノリン化合物。
置換誘導体: イミダゾールおよびピロリジン位置に異なる置換基を持つ化合物。
4. 科学研究への応用
1-シクロプロピル-6,8-ジフルオロ-1,4-ジヒドロ-7-(3-(1H-イミダゾール-1-イル)-1-ピロリジニル)-4-オキソ-3-キノリンカルボン酸は、いくつかの科学研究に応用されています。
化学: キノロン合成と反応性の研究のためのモデル化合物として使用されます。
生物学: 様々な細菌株に対する抗菌活性について調査されています。
医学: 特に他の抗生物質に抵抗性を持つ細菌感染症の治療のための潜在的な治療薬として研究されています。
産業: 新しい抗菌剤の開発と薬剤耐性メカニズムの研究に使用されています。
科学的研究の応用
3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo- has several scientific research applications:
Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Used in the development of new antibacterial agents and in the study of drug resistance mechanisms.
作用機序
この化合物は、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することによって抗菌効果を発揮します。これらの酵素は、DNA複製と転写に不可欠です。これらの酵素の阻害は、細菌のDNAプロセスを阻害し、最終的に細菌細胞死をもたらします。シクロプロピル基とフッ素原子の存在は、標的酵素への結合親和性を高め、化合物の効力を向上させます。
類似化合物との比較
類似化合物
シプロフロキサシン: 作用機序が類似していますが、置換基が異なるキノロン系抗生物質。
レボフロキサシン: コア構造が類似していますが、立体配置と置換基が異なるフルオロキノロン。
モキシフロキサシン: メトキシ基とシクロプロピル基が追加されたフルオロキノロン。
独自性
1-シクロプロピル-6,8-ジフルオロ-1,4-ジヒドロ-7-(3-(1H-イミダゾール-1-イル)-1-ピロリジニル)-4-オキソ-3-キノリンカルボン酸は、置換基の特定の組み合わせによって独自性があります。この組み合わせは、他のキノロンと比べて、抗菌活性を向上させ、より幅広い作用範囲をもたらします。イミダゾール環の存在とフッ素原子の特定の位置付けは、その独特の薬理学的プロファイルに貢献しています。
特性
CAS番号 |
151895-28-2 |
|---|---|
分子式 |
C20H18F2N4O3 |
分子量 |
400.4 g/mol |
IUPAC名 |
1-cyclopropyl-6,8-difluoro-7-(3-imidazol-1-ylpyrrolidin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H18F2N4O3/c21-15-7-13-17(26(11-1-2-11)9-14(19(13)27)20(28)29)16(22)18(15)24-5-3-12(8-24)25-6-4-23-10-25/h4,6-7,9-12H,1-3,5,8H2,(H,28,29) |
InChIキー |
PZBDLMNIPIXQQN-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N5C=CN=C5)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


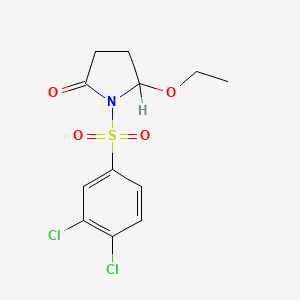
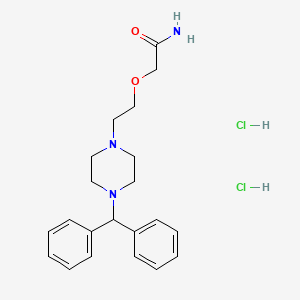
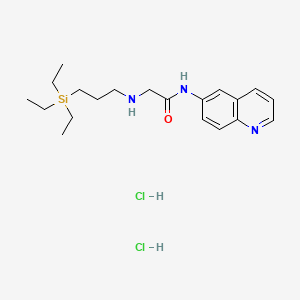
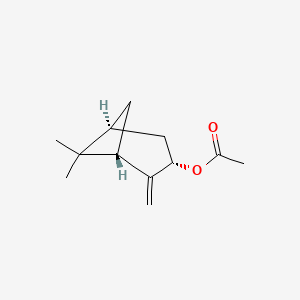



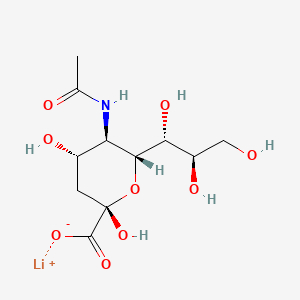

![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
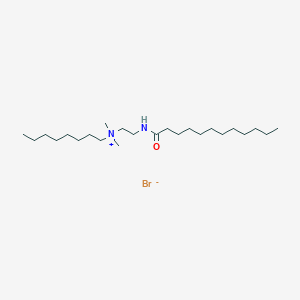
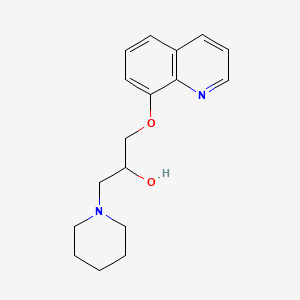
![9-(2-chlorophenyl)-N-(2,3-dichlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12736924.png)

